molecular formula C20H17OPS B1619938 Ethanone, 2-(diphenylphosphinothioyl)-1-phenyl- CAS No. 58156-55-1

Ethanone, 2-(diphenylphosphinothioyl)-1-phenyl-

Cat. No.: B1619938
CAS No.: 58156-55-1
M. Wt: 336.4 g/mol
InChI Key: XVYKFUCMGWNSHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 2-(diphenylphosphinothioyl)-1-phenyl- is a useful research compound. Its molecular formula is C20H17OPS and its molecular weight is 336.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

58156-55-1

Molecular Formula

C20H17OPS

Molecular Weight

336.4 g/mol

IUPAC Name

2-diphenylphosphinothioyl-1-phenylethanone

InChI

InChI=1S/C20H17OPS/c21-20(17-10-4-1-5-11-17)16-22(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2

InChI Key

XVYKFUCMGWNSHX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CP(=S)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)CP(=S)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of diphenylphosphine sulfide (0.218 g, 0.001 mol) and chloroacetophenone (0.216 g, 0.0014 mol) in methylene chloride (4 ml) was cooled to 8–10° C. in an ice-water bath. Small pieces of solid potassium hydroxide (0.196 g, 0.0035 mol) were added while stirring under nitrogen atmosphere. After 45 minute, water (2 ml) was added and the organic layer was separated, washed with more water (2 ml) and dried over sodium sulfate. The solvent was removed under reduced pressure using a rotary evaporator and the oily residue was crystallized from ethyl acetate-hexane mixture to give 0.19 g (56.5%) of star shaped crystals. mp=83–84° C.
Quantity
0.218 g
Type
reactant
Reaction Step One
Quantity
0.216 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.196 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three

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